Cas no 2034586-54-2 (4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide)
![4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034586-54-2x500.png)
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide
- 4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylbenzenesulfonamide
- 4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide
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- インチ: 1S/C16H20FNO3S2/c1-12-11-14(17)4-5-16(12)23(20,21)18-8-6-13(7-9-19)15-3-2-10-22-15/h2-5,10-11,13,18-19H,6-9H2,1H3
- InChIKey: WOKDMOREBMHXGN-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1C)F)(NCCC(C1=CC=CS1)CCO)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 455
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 103
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6203-0751-15mg |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide |
2034586-54-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6203-0751-10μmol |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide |
2034586-54-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6203-0751-1mg |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide |
2034586-54-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6203-0751-40mg |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide |
2034586-54-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6203-0751-2μmol |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide |
2034586-54-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6203-0751-5μmol |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide |
2034586-54-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6203-0751-25mg |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide |
2034586-54-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6203-0751-20μmol |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide |
2034586-54-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6203-0751-30mg |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide |
2034586-54-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6203-0751-2mg |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide |
2034586-54-2 | 2mg |
$59.0 | 2023-09-09 |
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamideに関する追加情報
Research Briefing on 4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide (CAS: 2034586-54-2)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of sulfonamide derivatives as potential therapeutic agents. Among these, the compound 4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide (CAS: 2034586-54-2) has emerged as a promising candidate due to its unique structural features and biological activity. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.
The compound 4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a thiophene ring and a fluorinated benzene sulfonamide moiety in its structure suggests potential interactions with biological targets such as enzymes and receptors. Recent studies have explored its synthesis via multi-step organic reactions, optimizing yield and purity for further biological evaluation.
In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases and proteases, which are critical targets in cancer and inflammatory diseases. Molecular docking simulations suggest that the sulfonamide group forms hydrogen bonds with active site residues, while the thiophene ring contributes to hydrophobic interactions. These findings are supported by recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters, which highlight its potential as a lead compound for further optimization.
Pharmacokinetic studies in animal models have revealed favorable absorption and distribution profiles, although metabolic stability remains a challenge due to the hydroxyl group's susceptibility to glucuronidation. Researchers are currently investigating structural modifications to enhance metabolic stability while retaining biological activity. Collaborative efforts between academic and industrial laboratories are underway to explore its therapeutic potential in oncology and autoimmune diseases.
In conclusion, 4-fluoro-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-methylbenzene-1-sulfonamide represents a promising scaffold for drug development. Future research should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical disease models. The compound's unique structural features and preliminary biological data warrant further investigation as part of the ongoing quest for novel therapeutic agents.
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